molecular formula C12H11Cl4NO2 B14400802 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one CAS No. 88063-15-4

3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14400802
CAS No.: 88063-15-4
M. Wt: 343.0 g/mol
InChI Key: MVDSRMRGNVNJAD-UHFFFAOYSA-N
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Description

3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms and a hydroxyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the chlorination of a precursor isoindolone compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the isoindolone ring, followed by selective chlorination and butylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol.

    Substitution: Formation of various substituted isoindolones depending on the nucleophile used.

Scientific Research Applications

3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
  • 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol
  • 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindole

Uniqueness

The uniqueness of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88063-15-4

Molecular Formula

C12H11Cl4NO2

Molecular Weight

343.0 g/mol

IUPAC Name

3-butyl-4,5,6,7-tetrachloro-3-hydroxy-2H-isoindol-1-one

InChI

InChI=1S/C12H11Cl4NO2/c1-2-3-4-12(19)6-5(11(18)17-12)7(13)9(15)10(16)8(6)14/h19H,2-4H2,1H3,(H,17,18)

InChI Key

MVDSRMRGNVNJAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1)O

Origin of Product

United States

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